Q134R -

Q134R

Catalog Number: EVT-8342306
CAS Number:
Molecular Formula: C22H17F3N4O
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Q134R is classified as a small chemical inhibitor targeting NFAT, which plays a crucial role in various cellular processes, including immune response and neuronal function. Its mechanism of action is distinct from traditional calcineurin inhibitors, making it a potential alternative for therapeutic applications without the associated adverse effects of conventional drugs .

Synthesis Analysis

Methods

The synthesis of Q134R involves several steps utilizing hydroxyquinoline derivatives. Notably, the enantioselective synthesis employs quinidine or quinine as catalysts to yield enantiomer-pure products .

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available hydroxyquinoline derivatives.
  2. Catalysis: The use of quinidine or quinine allows for the selective formation of the desired enantiomer.
  3. Characterization: The purity and identity of Q134R are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

Q134R features a hydroxyquinoline core structure, which is characterized by a fused benzene and pyridine ring with hydroxyl substitution. This structure is critical for its biological activity.

Data

  • Molecular Formula: C9H7NO
  • Molecular Weight: 161.16 g/mol
  • NMR Data: Characteristic peaks observed in NMR spectra provide insights into the molecular environment of hydrogen and carbon atoms within the compound .
Chemical Reactions Analysis

Reactions

Q134R undergoes several chemical reactions during its synthesis, including:

  • Alkylation: The introduction of alkyl groups to form the final hydroxyquinoline derivative.
  • Deprotection Steps: Involves removing protective groups to yield the active compound.

Technical Details

The reaction conditions often include:

  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Specific temperatures to optimize yields, often requiring careful monitoring to prevent degradation or unwanted side reactions .
Mechanism of Action

Process

Q134R exerts its effects primarily by inhibiting NFAT signaling pathways. Unlike traditional calcineurin inhibitors, Q134R does not directly inhibit calcineurin activity but rather modulates downstream effects on NFAT-dependent transcription.

Data

In vitro studies have demonstrated that Q134R can reduce NFAT activity in primary rat astrocytes without affecting calcineurin-mediated dephosphorylation of non-NFAT substrates . This selective inhibition suggests a targeted approach to modulating neuroinflammation and synaptic function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Q134R exhibits stability under standard laboratory conditions.
  • Reactivity: The compound's reactivity is primarily influenced by its functional groups, allowing for further modifications if necessary.

Relevant analyses include:

  • Melting point determination.
  • Solubility testing in various solvents to assess potential formulations for therapeutic use .
Applications

Q134R has several scientific applications, particularly in the field of neuropharmacology:

  • Alzheimer's Disease Research: It shows potential in improving synaptic function and cognitive performance in mouse models exhibiting amyloid pathology .
  • Neuroprotection: Its ability to inhibit NFAT signaling makes it a candidate for protecting neurons from excitotoxicity and inflammation-related damage.
  • Clinical Trials: Ongoing investigations aim to establish its efficacy and safety profile in human subjects suffering from neurodegenerative diseases .
Introduction to Q134R in Neurodegenerative Disease Research

Pathophysiological Rationale for Targeting Calcineurin/Nuclear Factor of Activated T-Cells Signaling in Alzheimer’s Disease

Calcineurin, a calcium/calmodulin-dependent protein phosphatase, exhibits pathological hyperactivity in early Alzheimer’s disease and aging brains. This hyperactivation drives nuclear factor of activated T-cells signaling, a pathway increasingly implicated in Alzheimer’s disease progression. Nuclear factor of activated T-cells transcription factors translocate to the nucleus upon calcineurin-mediated dephosphorylation, orchestrating gene expression linked to neuroinflammation and synaptic dysfunction. In Alzheimer’s disease models, nuclear factor of activated T-cells 4 upregulation in reactive astrocytes correlates with amyloid-β-induced gliosis, cytokine release, and neuronal damage [1] [10].

Calcineurin/nuclear factor of activated T-cells dysregulation directly impairs synaptic strength and plasticity. Chronic calcineurin activation reduces dendritic spine density and long-term potentiation while promoting long-term depression—mechanisms underlying cognitive deficits in Alzheimer’s disease [8] [10]. Notably, amyloid-β oligomers exacerbate this pathway by inducing aberrant calcium influx, creating a self-propagating cycle of neurotoxicity and inflammation [3] [10].

Table 1: Pathological Consequences of Calcineurin/Nuclear Factor of Activated T-Cells Signaling in Alzheimer’s Disease

Pathological ProcessMechanistic Role of CaN/NFATExperimental Evidence
NeuroinflammationNFAT4 drives astrocyte reactivity and pro-inflammatory cytokine releaseElevated GFAP and cytokines in APP/PS1 mice astrocytes [1]
Synaptic DeficitsImpairs LTP, promotes LTD; reduces synaptic protein expressionDiminished LTP in hippocampal slices; reduced PSD-95 levels [8]
Neuronal ApoptosisRegulates pro-apoptotic genes in neuronsIncreased caspase-3 activity in Aβ-treated neurons [10]
Amyloid-β PropagationEnhances BACE1 expression; promotes Aβ productionElevated soluble Aβ42 in calcineurin-overexpressing models [3]

Limitations of Direct Calcineurin Inhibition and Emergence of Nuclear Factor of Activated T-Cells-Specific Strategies

Traditional calcineurin inhibitors (tacrolimus, cyclosporin A) show preclinical efficacy in Alzheimer’s disease models by rescuing synaptic and cognitive deficits. However, their clinical translation faces significant barriers:

  • Immunosuppression: Chronic use causes lymphopenia and opportunistic infections due to T-cell suppression [1] [4].
  • Organ toxicity: Nephrotoxicity and neurotoxicity manifest at therapeutic doses [3] [4].
  • Broad phosphatase effects: Non-selective calcineurin inhibition disrupts non-nuclear factor of activated T-cells substrates, affecting essential neuronal functions [1] [8].

These limitations catalyzed the development of nuclear factor of activated T-cells-specific inhibitors. Early strategies employed peptide-based inhibitors (e.g., VIVIT), which disrupt calcineurin-nuclear factor of activated T-cells binding without global calcineurin suppression. While VIVIT improved Alzheimer’s disease pathology in rodents, its peptide nature limits blood-brain barrier penetration and oral bioavailability [1] [8]. Small-molecule nuclear factor of activated T-cells inhibitors thus represent a critical advancement, offering superior pharmacokinetic properties and target specificity.

Table 2: Comparative Analysis of Calcineurin/Nuclear Factor of Activated T-Cells Modulation Strategies

StrategyMechanismAdvantagesLimitations
Direct Calcineurin InhibitorsGlobal phosphatase inhibitionRobust preclinical efficacy in cognitionImmunosuppression; multi-organ toxicity
Peptide Inhibitors (VIVIT)Blocks calcineurin-NFAT dockingSpecific NFAT suppression; no immunosuppressionPoor BBB penetration; low oral bioavailability
Small-Molecule NFAT InhibitorsSelective interference with NFAT activationOral bioavailability; BBB penetration; minimal off-target effectsLimited clinical data beyond Phase 1 trials

Q134R as a Novel Hydroxyquinoline Derivative: Discovery and Preclinical Significance

Q134R emerged from systematic optimization of 8-hydroxyquinoline derivatives by Avidin Ltd. Designed as a neuroprotective agent, its chemical structure incorporates a chiral center enabling enantioselective synthesis. The "R" enantiomer (Q134R) demonstrated superior biological activity over its "S" counterpart in early screening [7] [9]. The compound’s discovery involved high-throughput cytoprotection assays against oxidative stress in neuronal cells, where it exhibited efficacy at nanomolar concentrations (IC₅₀: 180–233 nM) [9].

Q134R possesses a multimodal mechanism of action:

  • Nuclear Factor of Activated T-Cells Inhibition: Suppresses nuclear factor of activated T-cells nuclear translocation and transcriptional activity without inhibiting calcineurin phosphatase function, confirmed via luciferase reporter assays and primary astrocyte cultures [1] [7].
  • Hypoxia-Inducible Factor 1 Alpha Stabilization: Activates endogenous cytoprotective pathways by inhibiting prolyl hydroxylases, leading to accumulation of hypoxia-inducible factor 1 alpha and upregulation of neuroprotective genes (e.g., vascular endothelial growth factor, heme oxygenase 1) [7] [9].

Preclinical studies validate its therapeutic potential:

  • Acute oral administration (4 mg/kg twice daily, 7 days) reversed Y-maze deficits in amyloid-β-infused wild-type mice and aged APP/PS1 mice [1] [8].
  • Chronic treatment (3–9 months) in APP/PS1 mice restored synaptic strength, long-term potentiation, and reduced glial activation without altering amyloid plaque burden [1] [8].
  • A three-year canine study demonstrated improved spatial memory and attention in aged beagles, paralleling benefits seen in rodent models [4].

Q134R completed Phase Ia human trials (EudraCT: 2016-000368-40), confirming safety and linear pharmacokinetics at 4–32 mg doses. Its blood-brain barrier permeability and multi-target engagement profile position it as a promising candidate for modifying Alzheimer’s disease progression [7] [8].

Properties

Product Name

Q134R

IUPAC Name

7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Molecular Formula

C22H17F3N4O

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)/t18-/m1/s1

InChI Key

PFCKQDHXCWWBSM-GOSISDBHSA-N

SMILES

CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Canonical SMILES

CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Isomeric SMILES

CC1=NC(=NC=C1)N[C@H](C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.